Phenyl-phenylamino-acetic acid ethyl ester
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Overview
Description
Phenyl-phenylamino-acetic acid ethyl ester, also known as Ethyl 2-phenyl-2-(phenylamino)acetate, is an organic compound with the molecular formula C16H17NO2. This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl-phenylamino-acetic acid ethyl ester can be synthesized through the esterification reaction between phenyl-phenylamino-acetic acid and ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Phenyl-phenylamino-acetic acid+EthanolH2SO4Phenyl-phenylamino-acetic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more advanced techniques, such as continuous flow reactors, to optimize yield and efficiency. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Phenyl-phenylamino-acetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield phenyl-phenylamino-acetic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Phenyl-phenylamino-acetic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Phenyl-phenylamino-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of phenyl-phenylamino-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active phenyl-phenylamino-acetic acid, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butanoate: Known for its fruity smell, used in flavorings and fragrances.
Ethyl benzoate: An ester with a floral scent, used in perfumes and cosmetics.
Uniqueness
Phenyl-phenylamino-acetic acid ethyl ester is unique due to its specific structure, which combines phenyl and phenylamino groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
5634-58-2 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl 2-anilino-2-phenylacetate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)15(13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15,17H,2H2,1H3 |
InChI Key |
HQRDTQDUUUEGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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